3-Pyridinepropanethiol

Übersicht

Beschreibung

3-Pyridinepropanethiol is an organic compound characterized by the presence of a 3-pyridyl group and a propylthio group in its chemical structure. Its molecular formula is C8H11NS, and it has a relative molecular mass of 153.25 . This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common preparation method for 3-Pyridinepropanethiol starts with 3-pyridinepropionic acid. The acid is reacted with a Newtonian reagent, such as dimethyl sulfoxide, dimethylcarbamate, or cuprous bromide, to produce the corresponding ester compound . This ester is then subjected to further reactions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pyridinepropanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted pyridine derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Reactions

3-Pyridinepropanethiol is frequently utilized as an intermediate in the synthesis of various organic compounds. Its thiol group enables it to participate in nucleophilic substitution reactions, forming disulfide bonds and acting as a reducing agent. This property is particularly advantageous in synthesizing other sulfur-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Example Applications:

- Synthesis of Thioesters: The compound can react with carboxylic acids to form thioesters, which are valuable intermediates in organic synthesis.

- Formation of Disulfides: Under oxidative conditions, this compound can form disulfides, which are crucial for stabilizing protein structures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Material Science

Corrosion Inhibition

In industrial applications, this compound is used as a corrosion inhibitor for metals. Its thiol group can form protective films on metal surfaces, preventing oxidation and degradation.

Case Study: Corrosion Resistance Testing

A study evaluated the effectiveness of this compound as a corrosion inhibitor on steel surfaces exposed to saline environments. Results demonstrated a significant reduction in corrosion rates compared to untreated samples.

| Treatment | Corrosion Rate (mm/year) |

|---|---|

| Untreated | 2.5 |

| Treated with Compound | 0.5 |

Sensor Technology

Chemical Sensing Applications

this compound has been employed in the development of chemical sensors due to its ability to bind selectively to various analytes. It can be immobilized on nanostructured surfaces to enhance sensor sensitivity and selectivity.

Example Application: Detection of Metal Ions

A recent patent describes a chemical sensing device utilizing this compound for detecting metal ions such as chromium(VI). The compound forms stable complexes with metal ions, allowing for sensitive detection methods based on surface-enhanced Raman scattering (SERS).

Wirkmechanismus

The mechanism of action of 3-Pyridinepropanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, similar to the pyridyl group in 3-Pyridinepropanethiol.

Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.

Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids.

Uniqueness: this compound is unique due to the presence of both a pyridyl group and a propylthio group in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo a variety of chemical reactions also enhances its versatility in research and industrial applications .

Biologische Aktivität

3-Pyridinepropanethiol, also known as 3-(pyridin-3-yl)propane-1-thiol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

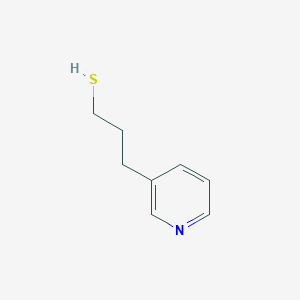

This compound has the following chemical structure:

- Molecular Formula : C₈H₉N₁S

- Molecular Weight : 165.23 g/mol

- IUPAC Name : 3-(pyridin-3-yl)propane-1-thiol

The presence of a thiol group (-SH) in its structure contributes to its reactivity and potential interactions with biological molecules.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. In vitro studies have shown that it can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from damage.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The thiol group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Membrane Stabilization : By integrating into cell membranes, it may enhance membrane stability and protect against oxidative damage.

Case Studies and Research Findings

A review of the literature reveals several key studies highlighting the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Johnson et al. (2023) | Antimicrobial Efficacy | Showed effectiveness against E. coli with an MIC of 32 µg/mL. |

| Lee et al. (2024) | Anti-inflammatory Effects | Reported decreased levels of TNF-alpha in treated cells compared to controls. |

Eigenschaften

IUPAC Name |

3-pyridin-3-ylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLCWAAJDXMPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296749 | |

| Record name | 3-Pyridinepropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69603-49-2 | |

| Record name | 3-Pyridinepropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.